1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the acetylamino group: This step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Methylation and oxidation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of 1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole-5-carboxylic acid: This compound lacks the acetylamino and additional methyl groups, resulting in different chemical properties and biological activities.
2-Methylbenzimidazole: This simpler derivative has fewer functional groups and exhibits different reactivity and applications.
Benzimidazole: The parent compound of the benzimidazole family, which serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of 1H-1,3-Benzimidazole-5-carboxylic acid, 6-(acetylamino)-2,3-dihydro-1,3-dimethyl-2-oxo- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N3O4 |
---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
6-acetamido-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-8-5-10-9(4-7(8)11(17)18)14(2)12(19)15(10)3/h4-5H,1-3H3,(H,13,16)(H,17,18) |
InChI-Schlüssel |
VLXCZRRKYVWQOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.